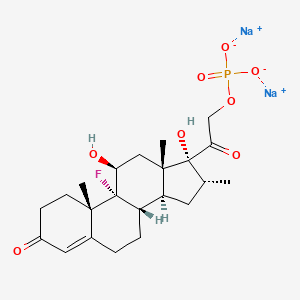
1,2-Dihydro Dexamethasone Phosphate Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro Dexamethasone Phosphate Disodium Salt: is a synthetic glucocorticoid compound. It is an impurity of Desoxymetasone, which is an anti-inflammatory agent . The compound has a molecular formula of C22H30FNa2O8P and a molecular weight of 518.42 . It is commonly used in research and pharmaceutical applications due to its potent anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro Dexamethasone Phosphate Disodium Salt involves the fluorination of a steroid backbone followed by phosphorylation. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid backbone.
Phosphorylation: Addition of a phosphate group at the 21st position.
Industrial Production Methods: Industrial production typically involves multi-step organic synthesis under controlled conditions. The process includes:
Steroid Backbone Preparation: Synthesis of the steroid backbone through a series of organic reactions.
Fluorination and Phosphorylation: Sequential introduction of fluorine and phosphate groups.
Purification: Crystallization and filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids.
Applications De Recherche Scientifique
1,2-Dihydro Dexamethasone Phosphate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control.
Mécanisme D'action
The compound exerts its effects by binding to specific nuclear steroid receptors. This interaction interferes with the activation of nuclear factor kappa B (NF-kB) and apoptotic pathways . It acts as an inducer of apoptosis and an inhibitor of the sodium phosphate symporter . The molecular targets include glucocorticoid receptors, which modulate the expression of anti-inflammatory genes and suppress pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
- Dexamethasone 21-phosphate disodium salt
- Betamethasone 21-phosphate disodium salt
- Prednisolone 21-phosphate disodium salt
Comparison: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt is unique due to its specific fluorination and phosphorylation pattern, which enhances its anti-inflammatory potency compared to other similar compounds. Its unique structure allows for more effective binding to glucocorticoid receptors, resulting in stronger anti-inflammatory effects.
Propriétés
Formule moléculaire |
C22H30FNa2O8P |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H32FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h9,12,15-17,25,27H,4-8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |
Clé InChI |
CUYCSFJVSFLGRF-FCJDYXGNSA-L |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
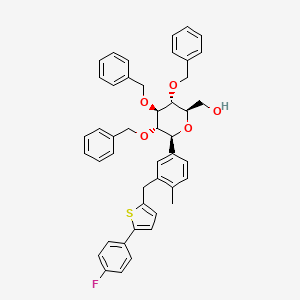
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
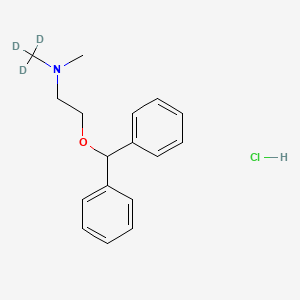
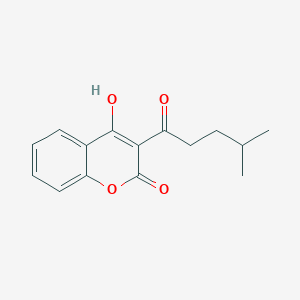
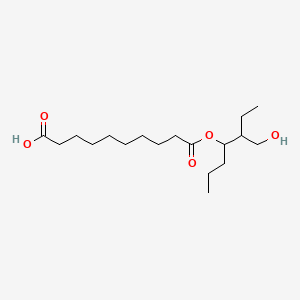
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
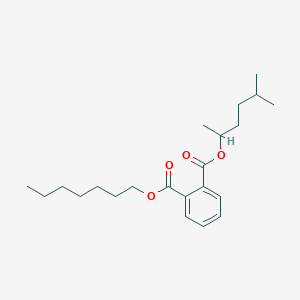
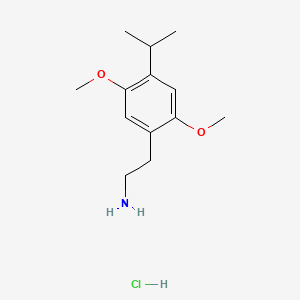
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
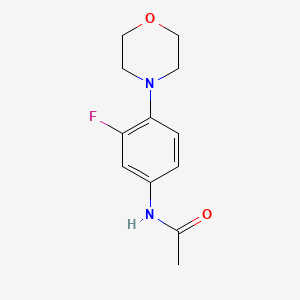
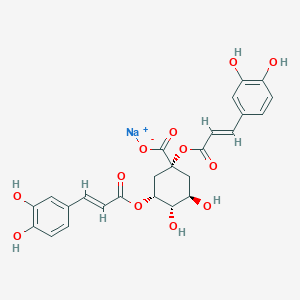
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
